Sodium dibunate
Description
Significance and Contemporary Research Interest
The contemporary research interest in sodium dibunate (B83973) stems largely from its function as a cough suppressant. patsnap.com Studies have investigated its mechanism of action, which is believed to involve the modulation of the cough reflex pathway. patsnap.compatsnap.com Research suggests that sodium dibunate may act at multiple levels to achieve its antitussive effect.
One key area of investigation is its ability to decrease the sensitivity of cough receptors located in the respiratory tract. patsnap.com By reducing the excitability of these receptors, the compound lessens the initiation of the cough reflex in response to irritants. patsnap.com Additionally, research indicates a central action within the cough center of the medulla oblongata, where it is thought to have a depressant effect on the neurons responsible for the cough reflex. patsnap.compatsnap.com
Some preliminary studies have also suggested that this compound may possess mild bronchodilator and anti-inflammatory properties, which could contribute to its therapeutic effects in respiratory conditions. patsnap.compatsnap.com However, the precise molecular interactions and targets of this compound are still subjects of ongoing investigation, with hypotheses pointing towards interactions with specific ion channels or receptors involved in the cough reflex. patsnap.compatsnap.com The continued research aims to fully elucidate these mechanisms and confirm their clinical significance. patsnap.com
Historical Context of its Investigation as a Chemical Compound
The investigation of this compound has a history rooted in the search for effective antitussive agents. Early research focused on synthesizing and identifying compounds with cough-suppressing activity. The preparation of what was commercially known as sodium di-tert-butylnaphthalenesulphonate involved a Friedel-Crafts alkylation of naphthalene (B1677914) with tert-butyl chloride, followed by sulphonation. cdnsciencepub.com
A notable study from 1960 resolved that the commercial product was, in fact, a mixture of isomers, primarily sodium 2,6- and 2,7-di-tert-butylnaphthalene-4-sulphonates. cdnsciencepub.com This work involved separating the isomers and determining their specific chemical structures. cdnsciencepub.com The researchers were able to relate the sulphonates to their corresponding di-tert-butylnaphthalene parent compounds and identify the position of the sulphonic acid group. cdnsciencepub.com
Early pharmacological studies in the 1950s demonstrated the antitussive effect of this compound in animal models. who.int For instance, a 1954 study showed that intravenous administration of the compound suppressed the cough response in dogs exposed to an irritant aerosol, leading to the initial belief that its action was peripheral. who.intwho.int Subsequent research confirmed its antitussive properties and contributed to the understanding of a centrally located cough center in the medulla, providing a basis for the dual peripheral and central mechanism of action that is considered today. patsnap.comwho.int
Compound Information
Below are tables detailing the chemical properties of this compound and a list of other chemical compounds mentioned in this article.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | sodium;2,6-ditert-butylnaphthalene-1-sulfonate |
| Molecular Formula | C18H23NaO3S |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 14992-59-7 |
| Synonyms | Dibunate sodium, Becantex, L-1633 |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Sodium |
| Naphthalene |
| tert-Butyl chloride |
| Sodium 2,7-di-tert-butylnaphthalene-4-sulphonate |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14992-59-7 |
|---|---|
Molecular Formula |
C18H24NaO3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
sodium;2,6-ditert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H24O3S.Na/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21); |
InChI Key |
KMRZPPDXZYJEPL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Other CAS No. |
14992-59-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sodium dibunate; Dibunato di sodio; L 1633; L-1633; L1633; Becantex; |
Origin of Product |
United States |
Synthetic Chemistry and Isomeric Studies of Sodium Dibunate
Established Synthetic Methodologies
The production of sodium dibunate (B83973) typically follows a multi-step chemical synthesis culminating in a neutralization reaction. This process is designed to first construct the core di-substituted naphthalene (B1677914) structure, which is subsequently functionalized with a sulfonic acid group before being converted to its sodium salt.
The final step in the established synthesis of sodium dibunate is a classic acid-base neutralization. The precursor, di-tert-butylnaphthalenesulfonic acid (dibunic acid), is treated with a sodium-containing base. A common laboratory and industrial method involves using sodium carbonate to neutralize the sulfonic acid. echemi.com This reaction yields the sodium salt (this compound) and byproducts such as water and carbon dioxide. The general principle is the reaction of the acidic sulfonic acid group (-SO₃H) with the base to form the sodium sulfonate salt (-SO₃⁻Na⁺). This approach is a straightforward and effective method for producing the final salt form of the compound. echemi.comresearchgate.net
While specific "novel" routes for this compound are not extensively detailed in primary literature, the established industrial synthesis is a well-defined process. The synthesis begins with the alkylation of naphthalene. In a Friedel-Crafts alkylation reaction, naphthalene is condensed with approximately two moles of tert-butyl chloride. cdnsciencepub.com This step does not produce a single isomer but results in a mixture containing roughly equal amounts of 2,6-di-tert-butylnaphthalene (B165587) and 2,7-di-tert-butylnaphthalene. cdnsciencepub.com
Following the alkylation, the resulting mixture of di-tert-butylnaphthalene isomers undergoes sulfonation. This is typically achieved using a strong sulfonating agent like chlorosulfonic acid. echemi.com The sulfonation occurs preferentially at an alpha-position (α-position) on the naphthalene ring system. cdnsciencepub.com The resulting product is a mixture of 2,6-di-tert-butylnaphthalenesulfonic acid and 2,7-di-tert-butylnaphthalenesulfonic acid. This acidic mixture is then neutralized as described previously to yield the final this compound product, which is inherently a mixture of isomers. cdnsciencepub.comechemi.com
Neutralization-Based Synthesis Approaches
Isomerism and Enantiomeric Purity in Synthesis
The synthesis of this compound is intrinsically linked to the formation of structural isomers. The initial Friedel-Crafts butylation of naphthalene yields a mixture of 2,6- and 2,7-di-tert-butylnaphthalene, which carries through the subsequent sulfonation and neutralization steps. cdnsciencepub.com
Research has confirmed that commercial this compound consists of approximately equal quantities of sodium 2,6-di-tert-butylnaphthalene-4-sulfonate and sodium 2,7-di-tert-butylnaphthalene-4-sulfonate. cdnsciencepub.com The identification and characterization of these isomers were achieved by converting the commercial sodium salt mixture into their corresponding sulfonyl chloride derivatives. This conversion allowed for the separation and subsequent structural determination of each isomer. cdnsciencepub.com The sulfonation was determined to occur at the 4-position for both the 2,6- and 2,7-isomers. cdnsciencepub.com
| Isomer Derivative | Melting Point (°C) | Solubility Characteristic | Reference |
|---|---|---|---|
| 2,7-di-tert-butylnaphthalene-4-sulfonyl chloride | 167-168 | Insoluble in cold ligroin | cdnsciencepub.com |
| 2,6-di-tert-butylnaphthalene-4-sulfonyl chloride | 117-118 | Moderately soluble in ligroin | cdnsciencepub.com |
The separation of the isomeric components of this compound has been successfully demonstrated at the laboratory scale. A key method involves the fractional crystallization of the sulfonyl chloride intermediates. cdnsciencepub.com Due to the difference in solubility between 2,7-di-tert-butylnaphthalene-4-sulfonyl chloride and its 2,6-isomer in solvents like ligroin, they can be separated from each other. cdnsciencepub.com The higher-melting 2,7-isomer, being insoluble in the cold solvent, crystallizes out first, allowing for its isolation. cdnsciencepub.com
Once the isomeric sulfonyl chlorides are separated, the pure sulfonate isomers can be regenerated through hydrolysis, for instance, by reacting them with sodium hydroxide. cdnsciencepub.com For related compounds like naphthalenedisulfonic acids, separation techniques have also been developed that rely on carefully controlling the sulfuric acid concentration and temperature to selectively precipitate one isomer over another. google.com Modern analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are also employed to analyze and separate similar sulfonated naphthalene compounds. sielc.com
Identification and Characterization of Structural Isomers (e.g., 2,6- and 2,7-dibutyl compounds)
Chemical Modifications and Derivative Synthesis for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involve the systematic chemical modification of a compound to understand how different structural features influence its biological activity. numberanalytics.com While extensive SAR studies specifically for this compound's antitussive effects are not widely published, research has been conducted on synthesizing derivatives to improve its properties.
A notable example is the synthesis of various esters of the individual 2,6- and 2,7-di-tert-butylnaphthalene-4-sulfonic acid isomers. google.com These ester derivatives were created to investigate whether the compound's anti-cough activity could be retained while altering other properties, such as taste. The sodium salt form is reported to have an unpleasant taste, and it was found that many of the ester derivatives were effectively tasteless while exhibiting comparable activity. google.com These derivatives were prepared by reacting the isolated isomeric sulfonyl chlorides with various alcohols (e.g., methanol, ethanol) in the presence of pyridine. google.com
| Synthesized Derivative | Parent Isomer | Purpose of Synthesis | Reference |
|---|---|---|---|
| Methyl 2,6-di-tert-butyl-naphthalene-4-sulfonate | 2,6-di-tert-butylnaphthalene-4-sulfonic acid | Investigate activity and taste profile | google.com |
| Ethyl 2,6-di-tert-butyl-naphthalene-4-sulfonate | 2,6-di-tert-butylnaphthalene-4-sulfonic acid | Investigate activity and taste profile | google.com |
| Ethyl 2,7-di-tert-butyl-naphthalene-4-sulfonate | 2,7-di-tert-butylnaphthalene-4-sulfonic acid | Investigate activity and taste profile | google.com |
Broader SAR studies have been performed on other naphthalenesulfonic acid derivatives for different therapeutic targets. For example, various symmetric bis(naphthalenesulfonic acid) compounds have been synthesized and evaluated for anti-HIV-1 activity, demonstrating that the chemical scaffold is of interest for further drug development. ncats.ionih.gov
Pharmacological Research and Mechanistic Elucidation of Sodium Dibunate Action
Investigation of the Antitussive Mechanism
The cough reflex is a complex physiological process involving sensory receptors in the respiratory tract, afferent nerve pathways, a central processing center in the brainstem, and efferent pathways to respiratory muscles. patsnap.com Sodium dibunate (B83973) is understood to interfere with this reflex at multiple points. patsnap.com
Central Nervous System Modulation of the Cough Reflex
Sodium dibunate exerts part of its antitussive effect by acting on the central nervous system, specifically targeting the cough center located in the medulla oblongata of the brainstem. patsnap.compatsnap.com
Research suggests that this compound has a depressant effect on the neurons within the medullary cough center. patsnap.com By dampening the activity of these neurons, it reduces the frequency and intensity of the cough response. patsnap.com This central action is a key component of its effectiveness as a cough suppressant. patsnap.com The cough center integrates afferent signals from the periphery and, when activated, generates the efferent signals that produce a cough. patsnap.com this compound's ability to suppress this central processing hub contributes significantly to its antitussive properties. patsnap.com
The cough reflex involves intricate brainstem pathways. Vagal sensory neurons transmit information from the airways to the brainstem, primarily to the nucleus of the solitary tract (nTS). amegroups.orgresearchgate.net From the nTS, signals are processed and can reflexively trigger a cough by influencing the brainstem's respiratory central pattern generator. researchgate.net this compound is believed to modulate these brainstem circuits. patsnap.com While the precise interactions are still under investigation, it is thought that the compound may interfere with the signaling cascade that leads to the generation of the cough motor pattern. patsnap.comunifi.it
Depressant Effects on Medullary Neurons within the Cough Center
Peripheral Actions on Respiratory Tract Receptors
In addition to its central effects, this compound also acts peripherally within the respiratory system. ebi.ac.ukwikipedia.org This dual mechanism of action, combining central and peripheral effects, is a characteristic of some antitussive agents. ebi.ac.uk
A key peripheral action of this compound is the suppression of the sensitivity of cough receptors located in the pharynx, larynx, trachea, and bronchi. patsnap.com These receptors are responsible for detecting irritants and initiating the cough reflex. patsnap.com By reducing the excitability of these receptors, this compound makes them less likely to fire in response to stimuli, thereby decreasing the initiation of the cough reflex. patsnap.com This effect is particularly beneficial for non-productive coughs where the reflex is overly sensitive. patsnap.com
This compound is thought to work by blocking afferent (sensory) signals within the cough reflex arc. wikipedia.org After cough receptors are stimulated, they send signals via afferent nerves to the cough center in the brain. patsnap.com By interfering with this transmission, this compound prevents the central processing center from receiving the cough-inducing stimulus. wikipedia.org This mechanism is similar to that of other peripherally acting antitussives like benzonatate (B1666683). wikipedia.org
Suppression of Cough Receptor Sensitivity
Exploration of Molecular Targets
The precise molecular targets of this compound are not yet fully elucidated, and research into its specific interactions at the molecular level is ongoing. patsnap.com The compound's therapeutic effects are believed to stem from a combination of central and peripheral actions. patsnap.comebi.ac.uk
Hypothesized Interactions with Specific Receptors and Ion Channels
The antitussive effect of this compound is thought to be mediated through its interaction with the cough reflex pathway at multiple levels. patsnap.com It is hypothesized that the drug interacts with specific, yet currently unidentified, receptors or ion channels involved in this reflex. patsnap.com This interaction is believed to modulate the electrical activity and neurotransmitter release, ultimately suppressing the cough response. patsnap.com
The proposed mechanisms involve:
Peripheral Action : this compound is thought to suppress the sensitivity of cough receptors located in the pharynx, larynx, trachea, and bronchi. patsnap.com By reducing the excitability of these receptors, it decreases the initiation of the cough reflex in response to irritants. patsnap.com Some research suggests it may act similarly to benzonatate as a peripherally acting agent that blocks afferent nerve signals within the cough reflex arc. wikipedia.org Early research also claimed that its peripheral action may involve an effect on efferent activating structures, though differentiating this from central control is challenging. who.int
Central Action : It is also believed to exert a depressant effect on the neurons within the medullary cough center in the brainstem. patsnap.compatsnap.com By dampening the activity of these central neurons, this compound is thought to further reduce the frequency and intensity of coughing. patsnap.com
Molecular Docking and Binding Affinity Studies
As of now, specific molecular docking and binding affinity studies for this compound have not been extensively reported in publicly available scientific literature. Molecular docking is a computational technique used to predict how a small molecule, like this compound, might bind to a specific receptor or enzyme. scirp.org Such studies would be invaluable in identifying the most likely protein targets and understanding the strength of the interaction (binding affinity).
For a compound like this compound, molecular docking could be used to virtually screen it against a panel of known receptors involved in cough, inflammation, and bronchoconstriction. The results, often presented as a binding energy score, could help prioritize targets for further experimental validation.
Table 1: Illustrative Data That Could Be Generated from Molecular Docking Studies (Note: This table is for illustrative purposes only, as specific data for this compound is not currently available.)
| Potential Protein Target | Hypothesized Role | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Voltage-Gated Sodium Channel | Modulation of neuronal excitability in afferent nerves | - | - |
| Transient Receptor Potential (TRP) Channels | Sensing of irritants in airways | - | - |
| Neurokinin Receptors (NK1, NK2) | Mediation of cough reflex | - | - |
| Beta-2 Adrenergic Receptor | Bronchial smooth muscle relaxation | - | - |
Ligand-Target Interaction Profiling
Comprehensive ligand-target interaction profiling for this compound is not widely documented. This type of analysis, often performed using computational, ligand-based approaches, aims to predict the potential biological targets of a compound by comparing its features to those of ligands with known targets. nih.gov These methods are crucial in drug discovery for identifying potential off-target effects and for drug repurposing.
Applying ligand-based screening to this compound could reveal a broader pharmacological profile, potentially identifying interactions with targets beyond those immediately associated with its primary antitussive function. This could provide a molecular basis for its ancillary activities, such as anti-inflammatory or bronchodilatory effects.
Assessment of Ancillary Pharmacological Activities
Anti-inflammatory Properties and Associated Pathways
Preliminary studies and pharmacological profiles suggest that this compound may have anti-inflammatory properties. patsnap.comontosight.ai Inflammation is a key component of many respiratory conditions that feature a persistent cough. patsnap.com Therefore, a compound with dual antitussive and anti-inflammatory actions could offer enhanced therapeutic benefits.
However, the specific molecular pathways through which this compound may exert these anti-inflammatory effects have not been fully elucidated. patsnap.com Research is needed to determine if it interacts with common inflammatory pathways, such as the cyclooxygenase (COX) enzymes, lipoxygenase (LOX) pathways, or the production of inflammatory cytokines.
Bronchodilatory Mechanisms
This compound is recognized as having mild bronchodilator properties. patsnap.com This action involves the relaxation of the smooth muscles surrounding the bronchi and bronchioles, leading to a widening of the airways and facilitating easier breathing. patsnap.com This effect can be beneficial in conditions where bronchoconstriction contributes to the cough and respiratory distress. patsnap.com
The precise molecular mechanism driving this bronchodilatory effect is not fully understood. patsnap.com It is postulated that it may result from interactions with specific receptors or ion channels on the bronchial smooth muscle, but these have not been definitively identified. patsnap.com
Comparative Pharmacodynamic Analysis within Antitussive Agents
The pharmacodynamic profile of this compound as an antitussive agent is best understood through comparative analysis with other drugs in its class. These comparisons, often conducted in preclinical models, help to elucidate its relative potency, and mechanism of action. Key comparators include the centrally acting opioid, codeine, and the non-opioid, dextromethorphan, as well as other peripherally acting agents.
In contrast, codeine, a traditional benchmark for antitussive efficacy, exerts its effects primarily through its action on opioid receptors within the central nervous system (CNS). numberanalytics.com Dextromethorphan, while structurally related to opioids, functions as an antagonist at NMDA receptors and an agonist at sigma-1 receptors in the brain. wikipedia.orgdrugbank.com
Preclinical studies have directly compared the antitussive potency of this compound to that of codeine. In one such study utilizing a cat model where cough was induced by stimulating the superior laryngeal nerve, this compound was found to be more potent than codeine phosphate (B84403) when administered intravenously. who.int Specifically, 0.66 mg/kg of this compound was equivalent to 1.0 mg/kg of codeine. who.int Another study in guinea pigs using sulfur dioxide inhalation to induce cough also supported the antitussive effects of this compound. who.int
Unlike narcotic antitussives such as codeine, this compound has not been reported to cause sedation, euphoria, or respiratory depression, which are significant drawbacks of opioid-based therapies. wikipedia.orgbmj.com This distinction in the side effect profile is a critical aspect of its comparative pharmacology.
While some investigations suggest a peripheral site of action for this compound, involving the inhibition of responding structures, the precise differentiation from central respiratory control remains a subject of ongoing research. who.int Some studies also indicate that this compound, along with several other non-narcotic antitussives, may stimulate respiration, a notable difference from the respiratory depressant effects of opioids. ijpp.com
The following table summarizes the key pharmacodynamic properties of this compound in comparison to other well-known antitussive agents.
| Feature | This compound | Codeine | Dextromethorphan |
| Primary Mechanism of Action | Primarily peripheral, potential central action wikipedia.orgpatsnap.com | Central (Opioid receptor agonist) numberanalytics.com | Central (NMDA receptor antagonist, Sigma-1 agonist) wikipedia.orgdrugbank.com |
| Site of Action | Afferent nerve endings in the respiratory tract, medullary cough center wikipedia.orgpatsnap.com | Central Nervous System numberanalytics.com | Central Nervous System wikipedia.org |
| Relative Potency (vs. Codeine) | More potent in some preclinical models who.int | Standard of comparison | Variable |
| Respiratory Effects | May stimulate respiration ijpp.com | Can cause respiratory depression bmj.com | Less respiratory depression than codeine |
| Sedative Effects | Not typically reported wikipedia.org | Common | Can cause drowsiness nih.gov |
Biochemical Interactions and Cellular Pathway Research
Impact on Cellular Signaling Pathways
Sodium dibunate (B83973) is hypothesized to interfere with the signaling pathways that constitute the cough reflex. patsnap.com This reflex is a complex process initiated by the stimulation of sensory nerves in the respiratory tract, which relay signals to the cough center in the brainstem's medulla oblongata. patsnap.com The compound is believed to modulate this pathway at both peripheral and central levels. patsnap.com Some preliminary studies have also suggested that sodium dibunate may possess anti-inflammatory properties, which could imply an interaction with inflammatory signaling cascades. patsnap.comontosight.ai
Detailed investigations into the specific downstream signaling cascades affected by this compound are not well-documented in the available scientific literature. While it is suggested that the compound interferes with signaling pathways related to the cough reflex, the specific intracellular molecules and their phosphorylation states or other modifications following exposure to this compound have not been characterized. patsnap.compatsnap.com A patent for small molecule agonists and antagonists of NR2F6 activity lists this compound and mentions "downstream signaling," but does not provide specific details on the pathways affected by this compound itself. google.com
Enzyme Modulation Studies
The direct modulation of specific enzymes as a primary mechanism of action for this compound has not been a central focus of published research. While one source categorizes sodium amylosulfate as an enzyme inhibitor, this is a distinct compound from this compound. hodoodo.com Another study on a phenolic sulfotransferase from Fusarium graminearum mentions dibunate in a list of sulfated drugs but does not implicate this enzyme in the pharmacological action of this compound in humans. researchgate.netasm.org
There is no definitive identification of specific enzyme targets for this compound in the context of its antitussive effect in the reviewed literature. The compound's primary mechanism is described in relation to the neural pathways of the cough reflex rather than direct enzymatic inhibition. patsnap.comwikipedia.org
As no specific enzyme targets for this compound have been identified, there is no available data on its inhibition or activation kinetics. Consequently, kinetic parameters such as K_i (inhibition constant), K_m (Michaelis constant), and V_max (maximum reaction velocity) in the context of enzyme modulation by this compound are not available in the scientific literature.
Identification of Enzyme Targets
Receptor Binding Dynamics and Allosteric Modulation
The mechanism of this compound is postulated to involve interactions with specific, yet unidentified, receptors or ion channels that are part of the cough reflex pathway. patsnap.compatsnap.com It is thought to reduce the excitability of cough receptors. patsnap.com However, specific studies detailing the binding dynamics of this compound to any particular receptor are lacking.
There is no specific information available in the scientific literature regarding the influence of the ionic environment on the binding of this compound to its putative receptor targets. While the allosteric modulation of G protein-coupled receptors (GPCRs) by sodium ions is a known phenomenon, this pertains to the action of the sodium ion itself and is not specific to the effects of the dibunate molecule. nih.govnih.gov Research on the δ-opioid receptor has shown that allosteric sodium can modulate receptor activation, but this is a general mechanism for GPCRs and not a specific study on this compound's interaction. nih.gov
Protein Binding Characteristics
Extensive literature searches did not yield specific studies or detailed research findings on the protein binding characteristics of this compound. The interaction of therapeutic compounds with plasma proteins is a critical aspect of their pharmacokinetic profile, influencing their distribution, availability at the site of action, and elimination. However, data specifically detailing these interactions for this compound are not available in the reviewed scientific literature.
No specific data or research findings on the plasma protein binding of this compound, including its potential interactions with albumin, could be identified in published studies. Albumin is the most abundant plasma protein and plays a crucial role in the transport of many drugs. The extent of binding to albumin and other plasma proteins determines the fraction of unbound, pharmacologically active drug in circulation. Research quantifying the binding affinity (Ka), the number of binding sites, and the percentage of this compound bound to plasma proteins has not been reported.
Due to the absence of experimental data, a data table for the plasma protein binding of this compound cannot be generated. Further pharmacokinetic research is required to elucidate the protein binding profile of this compound.
Analytical Chemistry Methodologies for Sodium Dibunate Research
Quantitative Analytical Techniques
Quantitative analysis of sodium dibunate (B83973) is essential for determining its concentration in bulk material and final formulations. This is achieved through a variety of highly sensitive and specific analytical methods.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of sodium dibunate due to its high resolution, sensitivity, and specificity. scbt.comscirp.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of non-polar to moderately polar compounds like this compound.
A typical RP-HPLC method for this compound would involve a C18 column, which contains silica (B1680970) particles chemically bonded with octadecylsilane, providing a non-polar stationary phase. scirp.org The mobile phase would likely consist of a mixture of an aqueous buffer (such as a phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic solvent like acetonitrile (B52724) or methanol. scirp.orgcore.ac.uk A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the main compound from any impurities with different polarities. scirp.org
Detection is commonly performed using an ultraviolet (UV) detector, as the naphthalene (B1677914) ring system in this compound contains a strong chromophore that absorbs UV light. scirp.orgmyfoodresearch.com The wavelength for detection would be optimized based on the UV spectrum of this compound to achieve maximum sensitivity. For quantification, a calibration curve is constructed by plotting the peak area response against a series of known concentrations of a this compound reference standard. This allows for the precise determination of the compound's concentration in a sample. myfoodresearch.com Method validation according to International Council for Harmonisation (ICH) guidelines ensures the method is linear, accurate, precise, and robust. scirp.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | scirp.org |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted) | scirp.org |
| Mobile Phase B | Acetonitrile | scirp.org |
| Elution Mode | Gradient | scirp.org |
| Flow Rate | 1.0 mL/min | core.ac.uk |
| Detection | UV at optimal wavelength (e.g., 220 nm) | scirp.org |
| Column Temperature | Ambient or controlled (e.g., 35 °C) | scirp.org |
Spectrometric methods are indispensable for the structural confirmation and quantification of this compound.
Mass Spectrometry (MS) provides highly accurate information on the molecular weight and structure of the compound. scbt.com For this compound (C₁₈H₂₃NaO₃S), high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can confirm its elemental composition by providing an exact mass. nih.govrsc.org The expected monoisotopic mass is 342.1266 Da. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying both the parent compound and any related impurities, even at trace levels. ijrti.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for elucidating the chemical structure of this compound. google.com
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound would show characteristic signals for the aromatic protons on the naphthalene ring and the singlet signals for the two bulky tert-butyl groups.
¹³C NMR spectroscopy reveals the carbon skeleton of the molecule, with distinct signals for the aromatic carbons, the tert-butyl carbons, and the carbon directly attached to the sulfonate group. rsc.org
²³Na NMR can be used to study the sodium ion's environment, providing insights into ion-pairing and aggregation in solution. epj-conferences.org
Quantitative NMR (qNMR) can also be used as a primary analytical method for determining the purity of this compound without the need for a specific reference standard of the same compound, by using a certified internal standard. iapchem.org
Electrochemical methods offer a sensitive and cost-effective alternative for the quantitative detection of this compound. mdpi.com Techniques such as cyclic voltammetry (CV) or square-wave voltammetry (SWV) could be developed. electrochemsci.orgmdpi.com Detection could be based on two principles:
Oxidation/Reduction of the Dibunate Anion: The naphthalene moiety of the dibunate anion may be susceptible to electrochemical oxidation at a suitably modified electrode, such as a glassy carbon electrode. nih.gov The resulting current would be proportional to the concentration of this compound.
Detection of the Sodium Cation: Ion-selective electrodes (ISEs) designed to be specific for sodium ions (Na⁺) can be used. mdpi.commdpi.com The potential or current response of the ISE would correlate with the concentration of sodium ions, and thus with the concentration of this compound in the sample.
These methods are particularly advantageous for rapid analysis and can be integrated into miniaturized sensor platforms. electrochemsci.org
| Technique | Principle of Detection | Primary Application |
|---|---|---|
| HPLC-UV | UV absorbance of the naphthalene chromophore | Quantification, Purity Testing |
| LC-MS | Mass-to-charge ratio of molecular ions and fragments | Impurity identification, Quantification |
| NMR | Nuclear spin transitions in a magnetic field | Structural elucidation, Purity assessment (qNMR) |
| Electrochemical Sensors | Redox reaction of the analyte or ion-selective response | Rapid quantification |
Spectrometric Methods (e.g., Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy)
Purity Profiling and Impurity Identification
Impurity profiling is a critical aspect of pharmaceutical analysis, involving the identification, characterization, and quantification of unwanted chemicals that may be present in an API. medwinpublishers.comresearchgate.net For this compound, impurities can originate from the manufacturing process or from degradation of the drug substance over time. ijrti.orgresearchgate.net
Impurities can be introduced during the synthesis of this compound. The typical synthesis of aryl sulfonates may involve the sulfonation of the corresponding aromatic hydrocarbon. Potential impurities could therefore include:
Starting Materials: Unreacted 2,6-di-tert-butylnaphthalene (B165587).
Intermediates: Residual intermediates from the sulfonation process. researchgate.net
Isomeric Impurities: Sulfonation at different positions on the naphthalene ring (e.g., sodium 2,6-di-tert-butylnaphthalene-4-sulfonate).
By-products: Compounds formed from side reactions, such as polysulfonated products or products of incomplete substitution.
The analysis and control of these impurities are crucial for the safety and efficacy of the final drug product. pharmainfo.in Hyphenated techniques like LC-MS/MS and GC-MS are vital for separating and identifying the structures of these synthesis-related impurities. ijrti.org
Forced degradation, or stress testing, is a process where the drug substance is exposed to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and solutions of acid, base, and oxidizing agents. medcraveonline.comnih.gov These studies are mandated by regulatory bodies like the ICH to understand the degradation pathways and to develop stability-indicating analytical methods. nih.goveuropa.eu
For this compound, stress testing would likely investigate the following conditions:
Acid/Base Hydrolysis: The sulfonate ester linkage could be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving to form 2,6-di-tert-butylnaphthalene and sulfuric acid or its salt. medcraveonline.com
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide would test the susceptibility of the naphthalene ring and alkyl groups to oxidation. medcraveonline.com
Thermal Degradation: Heating the solid compound at high temperatures can reveal its thermal stability and identify potential thermal degradants. nih.gov
Photodegradation: Exposing the compound to UV or visible light assesses its photostability. nih.gov
The resulting degradation products are separated and quantified, typically using a stability-indicating HPLC method. scirp.org Structural elucidation of major degradants is then performed using MS and NMR spectroscopy. nih.gov
| Stress Condition | Potential Degradation Pathway | Primary Analytical Method |
|---|---|---|
| Acidic (e.g., 0.1 M HCl, heat) | Hydrolysis of the sulfonate group | RP-HPLC, LC-MS |
| Basic (e.g., 0.1 M NaOH, heat) | Hydrolysis of the sulfonate group | RP-HPLC, LC-MS |
| Oxidative (e.g., 3% H₂O₂, RT) | Oxidation of the naphthalene ring or alkyl groups | RP-HPLC, LC-MS |
| Thermal (e.g., 80°C, solid state) | Thermal decomposition | RP-HPLC, LC-MS |
| Photolytic (e.g., UV/Vis light) | Photochemical degradation | RP-HPLC, LC-MS |
Analysis of Synthesis-Related Impurities
Standardization and Reference Material Development
The standardization of a pharmaceutical compound is fundamental to ensuring its consistent quality and performance. This process relies heavily on the availability of highly characterized and pure reference materials. sigmaaldrich.com A reference standard is a well-characterized substance used for quantitative and qualitative analysis, such as identifying a compound or determining its purity.
This compound is available as a reference standard for laboratory use. cymitquimica.com The development and certification of such standards are governed by stringent international guidelines to ensure their suitability. Certified Reference Materials (CRMs) are produced and certified under quality systems like ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for the competence of testing and calibration laboratories). sigmaaldrich.com This certification provides assurance of the material's identity, purity, and other specified properties.
The process for developing a reference standard involves:
Synthesis and Purification: The compound is synthesized and purified to achieve a very high degree of purity.
Comprehensive Characterization: The purified substance undergoes extensive analysis to confirm its chemical structure and identify any impurities. Modern analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and chromatographic methods like HPLC and GC-MS are employed for this purpose. pharmaceuticals.plgoogleapis.com
Purity Assignment: A precise purity value is assigned to the reference material through mass balance or other quantitative methods.
Certification: The material is then issued with a certificate of analysis that details its properties, purity, storage conditions, and expiry date. sigmaaldrich.com
Pharmacopoeias and international bodies like the World Health Organization (WHO) play a role in the standardization of pharmaceutical substances by assigning official names, such as International Nonproprietary Names (INN). who.int this compound is recognized with the chemical name sodium 2,6-di-tert-butylnaphthalene-1-sulfonate. who.int The availability of such standards is crucial for routine quality control testing in the pharmaceutical industry, method validation, and calibration of analytical instruments. sigmaaldrich.com
The table below outlines the key aspects of reference material development.
Formulation Science and Drug Delivery Research for Sodium Dibunate
Development of Advanced Delivery Systems
Advanced delivery systems are designed to release a drug in a predetermined manner, which can improve therapeutic outcomes. Research in this area for compounds such as sodium dibunate (B83973) focuses on enhancing contact time with biological surfaces and controlling the rate of drug release over time.
Bioadhesion is the process by which a natural or synthetic material adheres to a biological surface, such as a mucous membrane (mucoadhesion). nih.gov Bioadhesive formulations are designed to remain at the site of application for an extended period, which can be advantageous for localized drug delivery or for improving absorption. bioline.org.br The development of these systems for drugs like sodium dibunate involves the use of specialized polymers that can interact with mucosal surfaces. google.comgoogle.com
The primary mechanism of bioadhesion involves the swelling of the polymer upon contact with moisture, followed by the formation of hydrogen and electrostatic bonds between the polymer and the mucus layer. bioline.org.br The effectiveness of a bioadhesive polymer is influenced by several factors, including its molecular weight, flexibility, and the presence of functional groups that can form bonds. nih.gov Two main theories describe this phenomenon:
Wetting Theory : This theory posits that for adhesion to occur, the bioadhesive polymer must spread effectively over the mucosal surface, requiring a positive spreading coefficient and a near-zero contact angle. bioline.org.br
Mechanical Theory : This theory suggests that adhesion occurs as the liquid adhesive interlocks with irregularities on the surface of the biological substrate. bioline.org.br
Polymers such as polyvinylpyrrolidone (B124986) (PVP) and various cellulose (B213188) derivatives (e.g., sodium carboxymethylcellulose) are often investigated for their bioadhesive properties. google.compharmaexcipients.com The selection of a polymer is critical and is based on its ability to provide the desired adhesive strength and drug release characteristics. nih.gov
Table 1: Key Characteristics of Bioadhesive Polymers
| Characteristic | Description | Impact on Bioadhesion |
|---|---|---|
| Polymer Concentration | The amount of polymer in the formulation. | An optimal concentration is needed to maximize adhesion; excessively high concentrations can limit polymer chain mobility and reduce adhesive strength. nih.gov |
| Hydration (Swelling) | The uptake of water by the polymer, causing it to swell. | Swelling exposes bioadhesive sites and allows for mechanical entanglement with the mucus network. bioline.org.br |
| Polymer Charge | The presence of anionic or cationic groups on the polymer chain. | Strong anionic charges are often desirable for mucoadhesion, though some cationic polymers like chitosan (B1678972) also exhibit excellent properties. bioline.org.br |
| Adhesive Strength | The force required to separate the adhesive from the mucosal surface, often measured in dynes/cm². | A minimum force, often cited as 50 dynes/cm², is considered necessary for effective bioadhesion. google.com |
Controlled and sustained release dosage forms are designed to deliver a drug over a prolonged period, which can maintain consistent plasma concentrations and reduce dosing frequency. researchgate.nethumanjournals.com While often used interchangeably, there is a key distinction:
Sustained Release: These systems release the drug slowly over time, but the rate may not be constant. humanjournals.comoakwoodlabs.com
Controlled Release: These systems release the drug at a predetermined, predictable, and often constant rate to maintain a specific drug concentration in the body. oakwoodlabs.comnih.gov
The development of these systems for compounds like this compound involves incorporating the active ingredient into a polymer matrix. googleapis.com The release of the drug from this matrix is typically governed by processes such as diffusion, polymer degradation, or swelling of the polymer. nih.gov
Polymers are fundamental to these systems, acting as a barrier or reservoir for the drug. The choice of polymer dictates the release kinetics. For instance, biodegradable polymers like polylactic-co-glycolic acid (PLGA) are degraded by the body over time, releasing the entrapped drug as the polymer breaks down. nih.gov Non-degradable polymers can form a matrix through which the drug diffuses. The rate of release can be fine-tuned by altering the polymer's properties, such as its molecular weight, crystallinity, and the ratio of different monomers in copolymers. nih.gov
Research into pH-responsive polymers, such as chitosan-based graft copolymers, has shown how release can be modulated. For example, studies on diclofenac (B195802) sodium, another sodium salt drug, demonstrate that release rates can be significantly altered by changing the pH of the surrounding environment, which affects the swelling and solubility of the polymer matrix. nih.gov
Table 2: Illustrative Example of pH-Responsive Drug Release from Chitosan-Based Copolymers (Data adapted for Diclofenac Sodium)
| Polymer Formulation | pH | Drug Release (%) after 6 hours |
|---|---|---|
| Chit-g-polymer (NIPAAM-co-AA) | 7.4 | 50.72% |
| Chit-g-polymer (NIPAAM-co-AN) | 7.4 | 64.47% |
| Crosslink-Chit-g-polymer (NIPAAM-co-AA) | 7.4 | 93.86% |
| Crosslink-Chit-g-polymer (NIPAAM-co-AAm) | 7.4 | 96.30% |
This table illustrates the principle of controlled release using data for diclofenac sodium, demonstrating how polymer modification (grafting and crosslinking) affects release profiles. nih.gov
Bioadhesive Formulations
Strategies for Overcoming Material Challenges in Formulation
The inherent physicochemical properties of a drug substance can present significant challenges during the formulation of a stable and effective dosage form. One such common challenge is hygroscopicity.
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. nih.gov Highly hygroscopic drugs like this compound can be difficult to handle during manufacturing and are prone to physical and chemical instability, which can negatively impact their shelf life and therapeutic performance. nih.govgoogle.com Several formulation strategies are employed to protect hygroscopic active pharmaceutical ingredients (APIs) from moisture. nih.govnih.govresearchgate.net
These strategies generally work by creating a physical barrier between the drug and the environment or by altering the drug's solid-state properties to make it less prone to water uptake. nih.govresearchgate.net
Table 3: Formulation Strategies to Mitigate Hygroscopicity
| Strategy | Mechanism of Action | Examples of Materials/Techniques |
|---|---|---|
| Film Coating | A thin polymer film is applied to the surface of the solid dosage form (e.g., tablet), acting as a physical barrier to moisture penetration. nih.govnih.gov | Hydroxypropyl Methylcellulose (HPMC), Polyvinyl Alcohol (PVA), Aqueous-based or solvent-based coating. nih.gov |
| Encapsulation | The drug is enveloped within a protective polymeric shell, isolating it from the external environment. nih.govnih.gov | Spray drying, complex coacervation, freeze drying. Polymers like gelatin or maltodextrin (B1146171) are used. nih.gov |
| Co-processing with Excipients | The hygroscopic drug is mixed with hydrophobic or less hygroscopic excipients that preferentially repel or absorb moisture, thus protecting the active ingredient. nih.govnih.gov | Microcrystalline cellulose, silicon dioxide, hydrophobic lubricants. |
| Crystal Engineering | The crystalline structure of the drug is modified to a less hygroscopic form, for example, by forming co-crystals with another molecule (a co-former). nih.govnih.gov | Co-crystallization with stabilizing co-formers that alter the crystal lattice and reduce available sites for water interaction. nih.gov |
Polymer Science Applications in Pharmaceutical Formulation
Polymer science is integral to the design of modern pharmaceuticals, providing the tools to create advanced drug delivery systems with tailored properties. humanjournals.comjddtonline.info Polymers are large molecules composed of repeating structural units, and their versatility allows them to serve various functions in a formulation, from acting as simple binders to forming the basis of complex controlled-release and targeted delivery systems. humanjournals.cominternationaljournalssrg.org
In the context of formulating a compound like this compound, polymers are essential for developing the advanced delivery systems previously discussed. The choice between natural polymers (e.g., chitosan, cellulose, starch) and synthetic polymers (e.g., PLGA, PVP, Carbopol®) depends on the specific application, desired release profile, and biocompatibility requirements. humanjournals.comresearchgate.netfrontiersin.org
Innovations in polymer science, such as the development of "smart" or stimuli-responsive polymers, are paving the way for more sophisticated delivery systems. internationaljournalssrg.org These polymers can change their physical or chemical properties in response to specific physiological triggers like pH or temperature, allowing for drug release in a specific location or at a specific time. internationaljournalssrg.orgfrontiersin.org Polymer blending is another advanced technique where two or more polymers are mixed to create a new material with enhanced characteristics, such as improved mucoadhesive potential or a more finely controlled release rate. frontiersin.org
Table 4: Functional Roles of Polymers in Pharmaceutical Formulations
| Polymer Type | Example(s) | Application in Formulation | Function |
|---|---|---|---|
| Natural Polysaccharides | Chitosan, Sodium Alginate, Guar Gum | Bioadhesive and controlled-release systems. nih.govnih.gov | Form gels or matrices that adhere to mucosal surfaces and control drug diffusion. |
| Cellulose Derivatives | Sodium Carboxymethylcellulose (CMC), HPMC | Bioadhesive layers, film coatings, sustained-release matrices. pharmaexcipients.comnih.gov | Provide mucoadhesion, protect from moisture, and regulate drug release. |
| Synthetic Bioadhesive Polymers | Polyvinylpyrrolidone (PVP), Carbopol® (Polyacrylic Acid) | Bioadhesive formulations, controlled-release tablets. google.comfrontiersin.org | Offer strong mucoadhesive properties and can be used as binders or release-modifying agents. |
| Biodegradable Polyesters | Polylactic-co-glycolic acid (PLGA) | Controlled and sustained-release systems, nanoparticles. nih.gov | Form a biodegradable matrix that erodes over time to release the drug at a controlled rate. |
The continued evolution of polymer science is critical for overcoming formulation challenges and enhancing the therapeutic efficacy of pharmaceutical compounds. internationaljournalssrg.org
Preclinical Research Models for Efficacy and Mechanistic Investigation Excluding Clinical Outcomes
In Vitro Studies on Biological Systems
In vitro methodologies allow for the detailed investigation of a drug's effect on specific biological components, such as cells or isolated organs, in a controlled setting. This approach is crucial for dissecting molecular mechanisms without the complexities of a whole biological system.
The precise molecular targets of Sodium Dibunate (B83973) are the subject of ongoing investigation. It is hypothesized that the compound's antitussive effect may stem from its interaction with specific receptors or ion channels that are integral to the cough reflex pathway. patsnap.compatsnap.com This reflex involves sensory nerves in the respiratory tract that signal the cough center in the brainstem, specifically the medulla oblongata. patsnap.com Sodium Dibunate is believed to modulate this pathway, potentially by reducing the excitability of peripheral cough receptors or by acting centrally on the neurons within the cough center. patsnap.com
To identify such molecular targets, researchers typically employ various cellular models:
Receptor Binding Assays: These assays measure the affinity of a drug for a specific receptor. sygnaturediscovery.comnih.gov Using cell lines that are genetically engineered to express a single type of receptor, researchers can determine key parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound. nih.govchelatec.com
Functional Cellular Assays: These experiments assess the functional consequence of a drug binding to its target. For ion channels, automated patch-clamp electrophysiology is the gold standard, allowing for high-throughput screening of a compound's ability to block or activate ion flow through specific channels (e.g., sodium, potassium, or calcium channels) expressed in cell lines. nih.govnih.gov
While these models are standard for pharmacological profiling, specific data from such cellular assays detailing the binding affinities or ion channel modulation by this compound are not extensively detailed in publicly available literature. The prevailing hypothesis suggests that its mechanism may involve interactions with ion channels or receptors on the neurons of the cough center. patsnap.com
Isolated organ bath studies are a classic pharmacological tool used to assess a substance's effect on specific tissues in isolation. acgpubs.org For respiratory drugs, preparations such as the isolated guinea pig trachea or ileum are commonly used to investigate bronchodilator and spasmolytic activity. acgpubs.orgijpp.com The tissue is suspended in an organ bath containing a physiological solution (like Kreb's or Tyrode's solution) and its contractions or relaxations in response to drugs are measured. acgpubs.orgnih.gov
| Model System | Agonist | Observed Effect of this compound | Implication | Reference |
| Isolated Tissue Preparations (e.g., Guinea Pig Ileum) | Acetylcholine | Antagonism of induced contractions | Suggests spasmolytic/smooth muscle relaxant properties. | ijpp.com |
| Isolated Guinea Pig Trachea | (Not Specified) | Claimed part of peripheral antitussive action. | Potential to reduce bronchoconstriction associated with cough. | who.intwho.int |
Cellular Models for Receptor and Ion Channel Activity
In Vivo Animal Models for Pharmacological Activity
The primary therapeutic indication for this compound is cough suppression. wikipedia.orgnih.gov Its efficacy has been evaluated in various animal models where coughing is induced by chemical irritants. The guinea pig is a frequently used species for this research as its cough reflex is considered similar to that of humans. frontiersin.org
Common methods for inducing cough in these models include:
Inhalation of ammonia (B1221849) vapor. who.int
Exposure to sulfur dioxide gas. uonbi.ac.ke
Inhalation of a citric acid aerosol. frontiersin.org
In these models, the efficacy of an antitussive agent is quantified by measuring the reduction in the frequency of coughs over a set period after drug administration, compared to a control group. uonbi.ac.ke Studies have demonstrated that this compound effectively suppresses chemically-induced cough in animal experiments. who.intwho.int Its potency has been reported to be comparable to that of codeine, a standard narcotic antitussive, but without the associated narcotic effects. wikipedia.orgwho.int This effect is considered to be mediated, at least in part, through a peripheral action on the structures involved in the cough reflex. who.intwho.int
| Animal Model | Method of Cough Induction | Key Finding for this compound | Relative Potency (Codeine = 100) | Reference |
| Guinea Pig, Mouse, Rat | Chemical Irritants (e.g., Ammonia, SO2) | Significant depression of induced cough. | 100 | who.intwho.int |
Inflammation is a key component of many respiratory conditions that lead to coughing. who.int Therefore, a compound with both antitussive and anti-inflammatory properties could offer a therapeutic advantage. who.int Preliminary studies and pharmacological profiles suggest that this compound may possess anti-inflammatory activity, which could enhance its therapeutic efficacy. patsnap.com
The most common preclinical model to screen for acute anti-inflammatory effects is the carrageenan-induced paw edema model in rats. ptfarm.plmdpi.comresearchgate.net In this model, a phlogistic agent (carrageenan) is injected into the rat's paw, inducing a localized, acute, and reproducible inflammatory response characterized by swelling (edema). mdpi.comresearchgate.net The test compound is administered prior to the carrageenan injection, and its anti-inflammatory activity is measured by the degree to which it inhibits the paw swelling compared to a control group. ptfarm.plbrieflands.com
| Model | Species | Procedure | Measurement | Relevance | Reference |
| Carrageenan-Induced Paw Edema | Rat | Subplantar injection of carrageenan to induce localized inflammation. | Paw volume is measured at various time points post-injection using a plethysmometer to quantify swelling (edema). | Standard model for assessing acute anti-inflammatory activity of NSAIDs and other compounds. | mdpi.combrieflands.comresearchgate.net |
While this and other models (e.g., formalin-induced edema, pleurisy model) are standard for assessing anti-inflammatory potential, specific published data from these models for this compound are not extensively available in the reviewed literature.
Pharmacokinetic (PK) studies describe what the body does to a drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamic (PD) studies describe what the drug does to the body (the dose-response relationship). pmda.go.jp Characterizing the PK/PD profile in preclinical species such as rats and dogs is essential for understanding a drug's behavior and for selecting appropriate doses for further studies. nih.govresearchgate.netmdpi.com
Key pharmacokinetic parameters determined in these studies include:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
t1/2: Elimination half-life.
Bioavailability: The fraction of an administered dose that reaches systemic circulation.
These PK parameters are then correlated with pharmacodynamic endpoints, such as the degree of cough suppression in efficacy models, to build a PK/PD model. This model helps to predict the concentration of the drug required at the site of action to produce the desired therapeutic effect. While these studies are a critical component of preclinical development, detailed reports on the specific pharmacokinetic and pharmacodynamic characterization of this compound in animal models are not widely available in the public domain.
| Parameter | Description | Importance |
| Cmax (Maximum Concentration) | The highest concentration of the drug reached in the plasma. | Related to efficacy and potential peak-concentration side effects. |
| Tmax (Time to Maximum Concentration) | The time at which Cmax is observed. | Indicates the rate of drug absorption. |
| AUC (Area Under the Curve) | The integral of the drug concentration-time curve, reflecting total drug exposure. | A key parameter for assessing overall exposure and bioavailability. |
| t1/2 (Half-life) | The time required for the drug concentration in the body to be reduced by half. | Determines the dosing interval and time to reach steady-state. |
| CL/F (Clearance) | The volume of plasma cleared of the drug per unit time after oral administration. | Indicates the efficiency of drug elimination from the body. |
| Vz/F (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
Q & A
Basic Research Questions
Q. What established analytical techniques are recommended for characterizing Sodium Dibunate’s purity and structural integrity?
- Methodological Answer : Employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for molecular structure verification, and X-ray diffraction (XRD) for crystallographic analysis. Cross-validate results with pharmacopeial standards (e.g., USP-NF guidelines for sodium salts) to ensure compliance with accepted purity thresholds (≥99.5%) . For nanomaterials, dynamic light scattering (DLS) and scanning electron microscopy (SEM) can supplement structural analysis .
Q. How should researchers design experiments to evaluate this compound’s stability under varying physiological conditions?
- Methodological Answer : Use factorial design to test variables such as pH (simulating gastric to intestinal environments), temperature (4°C to 40°C), and solvent polarity. Monitor degradation via UV-Vis spectroscopy or mass spectrometry at timed intervals. Include control groups with inert buffers and validate stability thresholds using Arrhenius kinetics for accelerated aging studies .
Q. What are the critical parameters for synthesizing this compound with high reproducibility?
- Methodological Answer : Optimize precursor molar ratios, reaction time, and temperature through iterative Design of Experiments (DOE). Characterize intermediate phases using thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR). Report deviations in yield or byproducts, and refine protocols using statistical tools like response surface methodology (RSM) .
Advanced Research Questions
Q. What frameworks resolve contradictions in reported pharmacological efficacy of this compound across in vitro vs. in vivo models?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., bioavailability differences, metabolic pathways). Validate findings via dose-response studies in parallel in vitro (cell culture) and in vivo (rodent) models, ensuring matched pharmacokinetic parameters (e.g., Cmax, AUC). Use meta-regression to quantify inter-study heterogeneity .
Q. How can researchers optimize this compound’s synthesis to minimize byproducts while scaling yields?
- Methodological Answer : Implement green chemistry principles, such as solvent-free mechanochemical synthesis or microwave-assisted reactions, to enhance energy efficiency. Monitor reaction kinetics in real-time using inline spectroscopy (e.g., Raman). Quantify byproducts via gas chromatography-mass spectrometry (GC-MS) and iteratively adjust catalysts or stoichiometry .
Q. What strategies validate this compound’s mechanism of action when preliminary data conflicts with existing hypotheses?
- Methodological Answer : Combine omics approaches (proteomics, metabolomics) to identify off-target effects. Use CRISPR-Cas9 knockout models to isolate specific pathways. Cross-reference findings with molecular docking simulations to assess binding affinity to purported targets. Replicate experiments under blinded conditions to mitigate bias .
Q. How should researchers address discrepancies in this compound’s pharmacokinetic profiles between animal models and human-derived systems?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Validate with human organ-on-chip models or 3D microphysiological systems. Adjust for protein binding and clearance rates using allometric scaling. Publish negative results to clarify limitations of preclinical models .
Methodological Considerations for Data Analysis
- Handling Contradictory Data : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in observational studies. For conflicting mechanistic data, use Bayesian statistics to quantify probability of alternative hypotheses .
- Literature Gap Identification : Perform citation network analysis (e.g., using CiteSpace) to map understudied areas. Prioritize questions aligning with PICOT criteria (Population, Intervention, Comparison, Outcome, Time) for clinical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
